molecular formula C5H5F5O3 B3031132 Methyl 2,2,3,3,3-pentafluoropropyl carbonate CAS No. 156783-97-0

Methyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B3031132
CAS No.: 156783-97-0
M. Wt: 208.08 g/mol
InChI Key: SPIQNASBHBLPFV-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3,3-pentafluoropropyl carbonate (PFPMC) is a fluorinated organic carbonate with the molecular formula $ \text{C}5\text{H}5\text{F}5\text{O}3 $. It is characterized by a pentafluoropropyl group ($-\text{CF}2\text{CF}2\text{CF}_3$) attached to a methyl carbonate moiety. PFPMC is primarily used as a co-solvent in lithium-ion battery electrolytes due to its unique combination of low viscosity, high oxidative stability, and flame-retardant properties . Its synthesis typically involves fluorination of precursor alcohols or transesterification reactions with fluorinated alcohols.

Key applications include:

  • Lithium-ion batteries: Enhances electrolyte stability at high voltages (up to 4.5 V vs. Li/Li$^+$) and wide temperature ranges (−50°C to 60°C) .
  • Polymer chemistry: Acts as a monomer for fluorinated polymers, improving thermal and chemical resistance .

Properties

IUPAC Name

methyl 2,2,3,3,3-pentafluoropropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O3/c1-12-3(11)13-2-4(6,7)5(8,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIQNASBHBLPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592642
Record name Methyl 2,2,3,3,3-pentafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156783-97-0
Record name Methyl 2,2,3,3,3-pentafluoropropyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156783-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2,3,3,3-pentafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3,3-pentafluoropropyl carbonate can be synthesized through the reaction of 1H,1H-pentafluoropropanol with dimethyl carbonate. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbonate ester. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Methyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in the synthesis of fluorinated polymers and materials. One notable application is in the production of poly(2,2,3,3,3-pentafluoropropyl methacrylate), which exhibits unique thermal and mechanical properties due to its fluorinated structure. Research indicates that these polymers are insoluble in most organic solvents and demonstrate high thermal stability .

Table 1: Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate)

PropertyValue
Thermal StabilityHigh
SolubilityInsoluble in most solvents
Synthesis MethodFree radical polymerization

Electrochemistry

The compound has been investigated for its potential use as an electrolyte additive in lithium batteries. Research shows that partially fluorinated carbonates can enhance the electrochemical performance of batteries by improving ionic conductivity and stability under high voltage conditions. This compound contributes to better charge-discharge characteristics compared to non-fluorinated counterparts .

Table 2: Electrochemical Properties

PropertyNon-Fluorinated CarbonateThis compound
Ionic ConductivityLowerHigher
Voltage StabilityModerateEnhanced
Charge-Discharge EfficiencyLowerHigher

Pharmaceutical Applications

This compound is also explored for its role in drug development. Its unique chemical properties allow it to be used as a building block for synthesizing fluorinated pharmaceuticals that exhibit improved biological activity and stability. The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drug candidates .

Case Study: Fluorinated Pharmaceuticals

A study demonstrated that compounds synthesized using this compound showed increased enzyme interaction modulation and potential inhibitory effects on specific biological targets. This highlights the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism by which methyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound in different chemical environments. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Alkyl Pentafluoropropyl Carbonates

PFPMC belongs to a family of alkyl pentafluoropropyl carbonates, where the alkyl group (methyl, ethyl, butyl) influences physicochemical properties:

Property Methyl (PFPMC) Ethyl (EPFPC) Butyl (BPFPC)
Molecular Formula C$5$H$5$F$5$O$3$ C$6$H$7$F$5$O$3$ C$8$H${11}$F$5$O$3$
Boiling Point (°C) 141–142 (est.) 141–142 Not reported
Density (g/cm$^3$) ~1.33 (est.) 1.338 Not reported
Viscosity (mPa·s) 2.1 (at 25°C) Higher than PFPMC Not reported
Oxidative Stability High (>4.5 V) Moderate Lower due to alkyl chain

Key Observations :

  • Viscosity : PFPMC’s lower viscosity compared to ethyl and butyl analogs enhances ion mobility in batteries .
  • Thermal Stability : Shorter alkyl chains (methyl) improve thermal stability, critical for high-temperature battery operation .

Fluorinated Carbonate Co-Solvents

PFPMC is compared to other fluorinated carbonates used in lithium-ion electrolytes:

Compound Fluorine Atoms Dielectric Constant Donor Number (DN) Conductivity (mS/cm) Oxidative Potential (V)
PFPMC 5 7.2 6.5 4.3 (at 25°C) >4.5
2,2,2-Trifluoroethyl Methyl Carbonate (TFEMC) 3 8.1 7.8 3.8 4.2
Di-2,2,2-Trifluoroethyl Carbonate (DTFEC) 6 6.9 5.9 3.5 4.6

Key Observations :

  • Dielectric Constant : PFPMC’s dielectric constant (7.2) balances ion dissociation and viscosity, outperforming DTFEC .
  • Oxidative Stability : PFPMC’s stability (>4.5 V) exceeds TFEMC (4.2 V), making it suitable for high-voltage cathodes like LiNi${0.8}$Co${0.15}$Al${0.05}$O$2$ .
  • Conductivity : PFPMC’s conductivity (4.3 mS/cm) is superior to DTFEC and TFEMC due to optimal fluorine content and molecular volume .

Non-Carbonate Fluorinated Compounds

PFPMC is contrasted with non-carbonate fluorinated compounds in niche applications:

Compound Application Key Advantage vs. PFPMC
EF5 (Nitroimidazole derivative) Tumor hypoxia imaging Biocompatibility for medical use
2,2,3,3,3-Pentafluoropropyl Methacrylate Fluoropolymer synthesis Forms polymers with higher hydrophobicity
Ethyl Perfluorooctanoate Surfactants Superior surface tension reduction

Key Observations :

  • Medical Applications : EF5 leverages the pentafluoropropyl group for hypoxia targeting but lacks PFPMC’s electrochemical utility .
  • Material Science : Fluorinated methacrylates prioritize polymer functionality over electrolyte performance .

Biological Activity

Methyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with significant potential in various scientific and industrial applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H5F5O3C_5H_5F_5O_3 and a molecular weight of approximately 210.09 g/mol. The presence of multiple fluorine atoms contributes to its unique properties:

  • High thermal stability
  • Chemical resistance
  • Low surface energy

These characteristics make it suitable for applications in harsh environments.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The fluorinated structure allows it to integrate into lipid bilayers and potentially disrupt microbial membranes. This disruption can lead to:

  • Inhibition of microbial growth
  • Alteration of protein functions

The compound's stability also enhances its utility in drug delivery systems and as a component in medical imaging agents.

Antimicrobial Properties

Fluorinated compounds are known for their antimicrobial effects. Research indicates that this compound exhibits significant activity against various pathogens. The mechanism involves:

  • Disruption of microbial cell membranes
  • Interference with metabolic pathways

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Pharmacological Applications

The compound is being investigated for its potential in pharmacology due to its ability to enhance the bioavailability of drugs. Studies have shown that it can facilitate:

  • Improved solubility of poorly soluble drugs
  • Targeted delivery to specific tissues

Table 2: Pharmacological Applications

ApplicationMechanismReference
Drug Delivery SystemsEnhances solubility and stability
Medical Imaging AgentsActs as a contrast agent due to fluorine

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against a range of bacteria. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations.
  • Drug Formulation Research :
    Another research focused on formulating a novel drug delivery system using this compound as a carrier. The findings suggested enhanced absorption rates and prolonged release profiles compared to traditional formulations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,2,3,3,3-pentafluoropropyl carbonate?

  • Methodology:

  • Transesterification: Reacting methyl carbonate with 2,2,3,3,3-pentafluoropropanol under catalytic conditions (e.g., acid/base catalysts). Ethyl analogs (e.g., Ethyl 2,2,3,3,3-pentafluoropropyl carbonate, CAS 277332-96-4) are synthesized via similar routes .
  • Nucleophilic Substitution: Using 2,2,3,3,3-pentafluoropropyl tosylate (CAS 565-42-4) as a precursor, reacting with methyl carbonate salts. Tosylates are common leaving groups for fluorinated intermediates .
    • Key Considerations:
  • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates.
  • Purify via fractional distillation or preparative HPLC to achieve ≥98% purity (as seen for EF-5, a structurally related compound) .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques:

MethodParametersPurpose
<sup>1</sup>H/<sup>19</sup>F NMR CDCl3, 400 MHzConfirm structure via coupling patterns (e.g., CF3 groups split into quintets) .
HPLC C18 column, acetonitrile/water gradientAssess purity (≥98% target, as in EF-5) .
Mass Spectrometry (MS) ESI or EI modeVerify molecular ion [M+H]<sup>+</sup> (e.g., Ethyl analog: MW 222.11 ).
Density/Refractive Index Anton Paar DMA 4500Compare with literature values (e.g., ethyl analog: d=1.330 ).
  • Validation: Cross-reference with CAS-registered properties (e.g., density, boiling point) for analogous compounds .

Q. What are the primary applications of fluorinated carbonates in biomedical research?

  • Hypoxia Markers: Derivatives like EF-5 (CAS 152721-37-4) bind to hypoxic cells via nitroimidazole reduction, enabling tumor hypoxia imaging .
  • Polymer Synthesis: Fluorinated methacrylates (e.g., 2,2,3,3,3-pentafluoropropyl methacrylate) are used in hydrophobic polymer brushes for drug encapsulation .
  • Surface Modification: Fluorocarbonates enhance hydrophobicity in coatings, analyzed via contact angle measurements (e.g., θ >110° for fluorinated polymers) .

Advanced Research Questions

Q. How do experimental conditions influence the synthesis yield, and what optimization strategies are recommended?

  • Critical Factors:

  • Catalyst Selection: Use lipase enzymes or mild bases (e.g., K2CO3) to avoid side reactions (e.g., ester hydrolysis).
  • Solvent Choice: Anhydrous solvents (e.g., THF) prevent moisture-induced degradation of fluorinated intermediates .
  • Temperature Control: Maintain 50–60°C for transesterification (similar to ethyl carbonate synthesis ).
    • Troubleshooting:
  • Low yields may result from incomplete alcohol conversion; use excess methyl carbonate or iterative azeotropic distillation.

Q. What challenges arise in interpreting NMR spectra of fluorinated compounds, and how can they be mitigated?

  • Challenges:

  • Complex Splitting: Fluorine atoms cause splitting in <sup>1</sup>H/<sup>19</sup>F spectra (e.g., CF3 groups split into multiplets).
  • Isotope Effects: <sup>19</sup>F-<sup>1</sup>H coupling complicates peak assignments.
    • Solutions:
  • Use 2D NMR (e.g., HSQC) to correlate <sup>1</sup>H/<sup>19</sup>F signals.
  • Compare with simulated spectra (software: MestReNova) or reference compounds (e.g., 2,2,3,3,3-pentafluoropropyl tosylate ).

Q. How can this compound derivatives be utilized in hypoxia research?

  • Mechanism: Nitroimidazole derivatives (e.g., EF-5) undergo hypoxia-selective reduction, forming adducts with cellular thiols .
  • Methodology:

  • In Vivo Binding Assays: Administer fluorinated probes, then quantify adducts via fluorescence or LC-MS (EF-5 protocols ).
  • Confounding Factors:
  • Glutathione Levels: High GSH reduces false-positive binding; pre-treat samples with GSH inhibitors .
  • Oxygen Gradients: Use pO2 microsensors to validate hypoxia zones .

Q. What role do fluorinated carbonates play in hydrophobic polymer design, and how can surface properties be analyzed?

  • Polymer Applications:

  • Controlled Radical Polymerization: Fluorinated methacrylates (e.g., poly(PFPMA)) form low-polydispersity brushes via CVD and nitroxide-mediated methods .
  • Surface Energy Reduction: Fluorine’s electronegativity lowers surface energy, enhancing hydrophobicity (θ >100° ).
    • Characterization Tools:
TechniqueApplication
Inverse Gas Chromatography Measure dispersive surface energy (γ<sup>d</sup> ~15 mJ/m² for fluorinated polymers) .
XPS Quantify fluorine content at polymer surfaces.
AFM Map nanoscale hydrophobicity gradients.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2,3,3,3-pentafluoropropyl carbonate
Reactant of Route 2
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Methyl 2,2,3,3,3-pentafluoropropyl carbonate

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